
Phosphetane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphetane 1-oxide is a four-membered organophosphorus heterocycle with the chemical formula C₃H₇PO. It is a derivative of phosphetane, where the phosphorus atom is bonded to an oxygen atom, forming a phosphine oxide. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphetane 1-oxide can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with alkenes in the presence of aluminum trichloride, followed by oxidation with water . Another method includes the alkylation and intramolecular cyclization of phosphines or phosphine oxides . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or distillation, to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphetane 1-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation state compounds.
Reduction: Reduction to phosphines.
Substitution: Replacement of substituents on the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrosilanes for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state phosphorus compounds, while reduction reactions produce phosphines .
Applications De Recherche Scientifique
Phosphetane 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphetane 1-oxide involves its ability to participate in various chemical reactions due to the presence of the phosphorus-oxygen bond. This bond can undergo cleavage and formation, allowing the compound to act as a catalyst or intermediate in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Phosphetane 1-oxide can be compared with other similar compounds, such as:
Phosphiranes: Three-membered phosphorus-containing rings.
Phospholes: Five-membered phosphorus-containing rings.
Phosphine oxides: Compounds with a phosphorus-oxygen double bond.
Uniqueness
This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other phosphorus-containing heterocycles .
List of Similar Compounds
- Phosphirane
- Phosphole
- Phosphine oxide
Propriétés
Formule moléculaire |
C3H6OP+ |
|---|---|
Poids moléculaire |
89.05 g/mol |
Nom IUPAC |
phosphetan-1-ium 1-oxide |
InChI |
InChI=1S/C3H6OP/c4-5-2-1-3-5/h1-3H2/q+1 |
Clé InChI |
LFILZEHCCUHLPK-UHFFFAOYSA-N |
SMILES canonique |
C1C[P+](=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


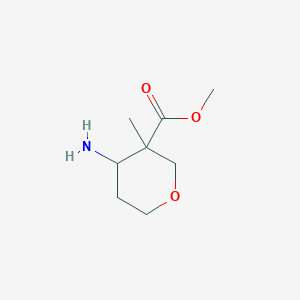
![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)

![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
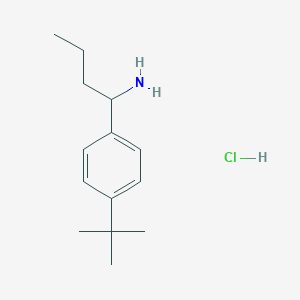
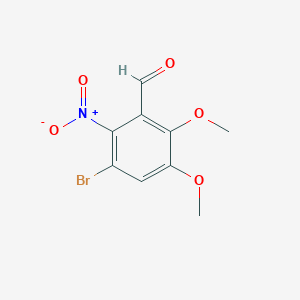
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
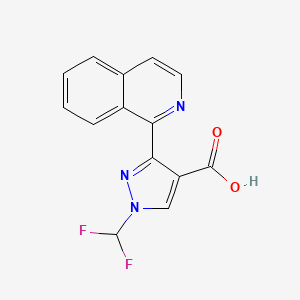
![Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12992443.png)
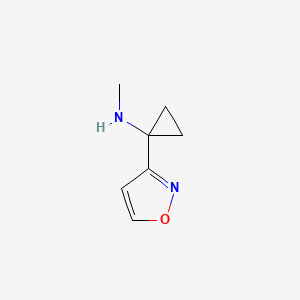
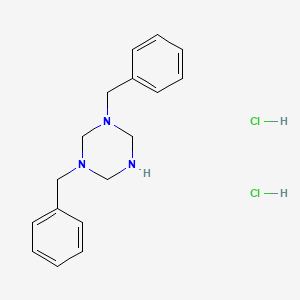
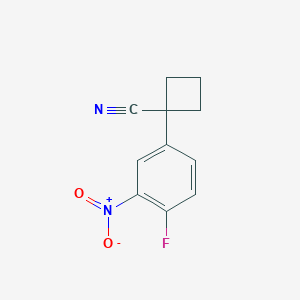
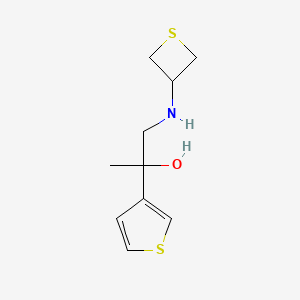
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)
